2-[1-(Aminomethyl)cyclopentyl]aniline
Description
2-[1-(Aminomethyl)cyclopentyl]aniline is a bicyclic aromatic amine featuring a cyclopentane ring fused to an aniline moiety via an aminomethyl linker. Its structure combines the electron-rich aromatic system of aniline with the steric and electronic effects of the cyclopentyl group, making it a versatile intermediate in organic synthesis, particularly for bioactive molecules such as pyrrolo[1,4]benzodiazepines (PBDs) . The compound’s synthesis often involves reductive amination or coupling reactions, as demonstrated in the preparation of PBD derivatives like 4-(4-methoxyphenyl)-1-[2-(aminomethyl)phenyl]-5-(4-methoxybenzoyl)pyrrolidin-2-one, where 2-(aminomethyl)aniline derivatives serve as key precursors .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]aniline |
InChI |
InChI=1S/C12H18N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-9,13-14H2 |
InChI Key |
VLCOSKISMRWYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]aniline typically involves the reaction of cyclopentylmethylamine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]aniline involves its interaction with specific molecular targets and pathways. The aminomethyl group and aniline moiety allow the compound to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
The structural and functional properties of 2-[1-(Aminomethyl)cyclopentyl]aniline can be contextualized by comparing it to related compounds, including substituted anilines, cycloalkyl-aniline hybrids, and bioactive derivatives. Below is a detailed analysis supported by data tables and research findings.
Structural Analogues
Table 1: Structural Comparison of Cycloalkyl-Aniline Derivatives
Key Observations :
- Steric Effects: The cyclopentyl group in this compound provides greater steric hindrance compared to cyclopropane or linear para-substituted analogues, influencing reaction selectivity in coupling reactions .
- Electronic Effects: The electron-donating -NH₂ group in aniline derivatives enhances nucleophilicity, but the cyclopentyl group slightly reduces reactivity compared to azepane-carbonyl derivatives due to its non-conjugated nature .
Key Findings :
- The low yield (10%) of cyclopentyl-aniline derivatives in PBD synthesis contrasts with the higher efficiency (78–85%) of para-substituted analogues, likely due to steric challenges in cyclization steps .
- Azepane-carbonyl derivatives (e.g., 2-(azepane-1-carbonyl)aniline) are synthesized via direct coupling but require specialized catalysts, limiting scalability .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Insights :
- The cyclopentyl-aniline derivative exhibits higher hydrophobicity (LogP = 1.8) than 2-aminophenol, favoring membrane permeability in drug design .
- Azepane-carbonyl derivatives are more lipophilic (LogP = 2.5), suitable for CNS-targeting agents but require formulation optimization .
Table 4: Bioactivity Comparison
Analysis :
- PBD derivatives derived from this compound exhibit potent DNA-binding activity, critical for antitumor agents, but require structural optimization to improve selectivity .
- Para-substituted analogues (e.g., indole-aryl-amides) show broader antiproliferative effects but lower potency compared to PBDs .
Biological Activity
2-[1-(Aminomethyl)cyclopentyl]aniline is an organic compound with a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol. It features a cyclopentyl group linked to an aniline structure through an aminomethyl group, which contributes to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structural characteristics of this compound allow for various interactions with biological systems. The presence of a primary amine functional group enhances its reactivity and ability to form hydrogen bonds with biological receptors or enzymes. This property is essential for its potential therapeutic applications.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in the context of medicinal chemistry. Here are some key findings regarding its biological activity:
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparison with similar compounds is valuable:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine | Heterocyclic amine | Contains furan and pyrazole rings; explored for antimicrobial properties. |
| 2-Aminocyclopentanecarboxylic acid | Amino acid | Features a carboxylic acid group; involved in bioactive peptide synthesis. |
| 3-Aminocyclobutanecarboxylic acid | Amino acid | Smaller cyclic structure; potential applications in drug design. |
This table illustrates the distinctiveness of this compound, particularly regarding its structural features and potential applications in medicinal chemistry.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related compounds have been extensively studied for their biological activities:
- Antitumor Activity : A study on structurally similar compounds demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells through mitochondrial pathways. These findings underscore the potential for compounds like this compound to act as effective antitumor agents .
- Mechanism of Action : Research indicates that certain analogs interact with microtubules, leading to cell cycle arrest and apoptosis in various cancer cell lines . Understanding these mechanisms can provide insights into how this compound might function therapeutically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
